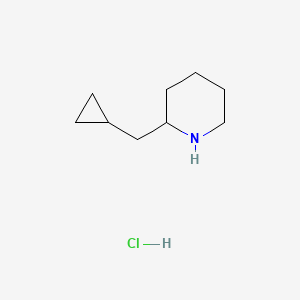
2-(シクロプロピルメチル)ピペリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)piperidine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
科学的研究の応用
2-(Cyclopropylmethyl)piperidine;hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives, in general, have been found to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Result of Action
Piperidine derivatives have been associated with a range of effects, depending on their specific targets and the pathways they influence .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclopropylmethyl)piperidine hydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)piperidine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This process involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex is a notable method . This approach allows for the synthesis of various cyclic amines, including piperidines, in good to excellent yields .
化学反応の分析
Types of Reactions
2-(Cyclopropylmethyl)piperidine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium, rhodium catalysts
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Cyclopropylmethylamine: A compound with a cyclopropyl group attached to a methylamine.
Piperidine hydrochloride: A hydrochloride salt of piperidine.
Uniqueness
2-(Cyclopropylmethyl)piperidine;hydrochloride is unique due to its specific structure, which combines the piperidine ring with a cyclopropylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
2-(cyclopropylmethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-6-10-9(3-1)7-8-4-5-8;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZRRGDTULPAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














